![molecular formula C23H32O4 B1231662 acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
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Overview
Description
Acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester is a steroid ester.
Scientific Research Applications
Crystal Structure Analysis
The acetic acid ester compound, specifically in its various forms like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene, has been extensively studied for its crystal structure. These studies reveal the compound's conformation and intermolecular interactions, which are crucial in understanding its physical and chemical properties. The compound exhibits a fused four-ring steroidal system with chair, half-chair, and envelope conformations in different rings (Zhou, Huang, Zhang, Wang, & Huang, 2015) (Zhou, Huang, & Huang, 2015).
Interaction with Biological Molecules
Some studies have explored the interaction of acetic acid ester derivatives with biological molecules. For example, the compound's interaction with penicillin and its degradation mechanism when exposed to mercury(II) acetate in acetic acid has been investigated. This research provides insights into the chemical behavior of acetic acid esters in the presence of other compounds and under specific conditions (Stoodley & Whitehouse, 1974).
Synthesis and Chemical Reactions
Acetic acid ester and its derivatives have been involved in various synthesis reactions, showing their versatility in creating diverse chemical structures. These reactions include the synthesis of symmetrical polynitrohelicenes and their involvement in oxidative cleavage reactions, showcasing their utility in organic synthesis and the formation of novel compounds (Okubo, Nakano, Anzai, & Yamaguchi, 2001) (He & Horiuchi, 1999).
Potential in Pharmacology
This compound has also been a subject of study in pharmacological research. For example, it has been used as a base for synthesizing compounds with potential antimicrobial activities. This implies its role in drug discovery and development processes, especially in the search for new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Exploration in Marine Biology
Interestingly, acetic acid ester derivatives have been identified in marine organisms like sea anemones, suggesting their presence in natural sources and potential bioactive properties. This opens up avenues for exploring marine biochemistry and the search for novel bioactive compounds in marine organisms (Thangaraj, Bragadeeswaran, & Gokula, 2018).
properties
Product Name |
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester |
---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(27-14(2)25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h7,15-17,19-20H,5-6,8-12H2,1-4H3/t15-,16-,17?,19?,20?,22-,23+/m0/s1 |
InChI Key |
MPXJSJVWSXWSNI-JHMAQGQSSA-N |
Isomeric SMILES |
CC(=O)C1=CCC2[C@@]1(C(=O)CC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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